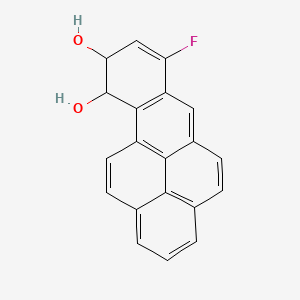
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its structural similarity to other PAHs, which are known for their environmental persistence and potential biological activity. The addition of a fluorine atom and the presence of diol groups make this compound unique and potentially useful for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol typically involves multi-step organic reactions. One common approach is the fluorination of 9,10-dihydrobenzo(a)pyrene-9,10-diol. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Investigated for its potential biological activity, including interactions with enzymes and DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol involves its interaction with biological molecules. The compound can bind to DNA, potentially causing mutations or other genetic changes. It can also interact with enzymes, affecting their activity and leading to various biochemical effects. The presence of the fluorine atom and diol groups can influence the compound’s binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: A well-known PAH with significant environmental and biological impact.
9,10-Dihydrobenzo(a)pyrene-9,10-diol: The non-fluorinated analog of the compound.
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another derivative with different functional groups.
Uniqueness
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying the effects of fluorination on PAHs and exploring new applications in various fields .
Eigenschaften
| 83768-94-9 | |
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
7-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)19-13-7-6-11-3-1-2-10-4-5-12(8-14(15)19)18(13)17(10)11/h1-9,16,20,22-23H |
InChI-Schlüssel |
JUIJSYFVSJYFGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5F)O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


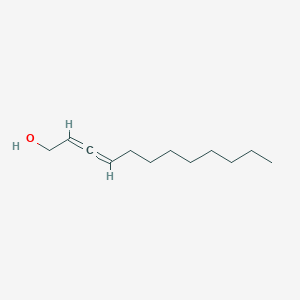
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/no-structure.png)
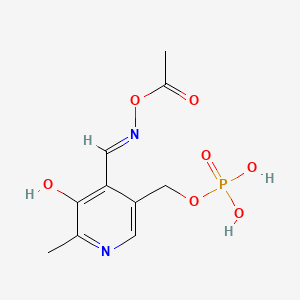
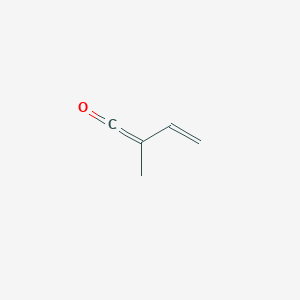
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
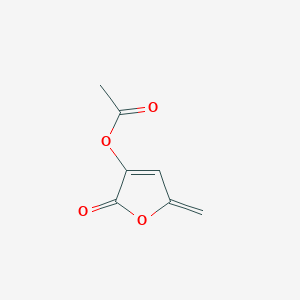

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

